(2-Phenylcyclohexyl) benzoate (2-Phenylcyclohexyl) benzoate
Brand Name: Vulcanchem
CAS No.: 63828-75-1
VCID: VC18974916
InChI: InChI=1S/C19H20O2/c20-19(16-11-5-2-6-12-16)21-18-14-8-7-13-17(18)15-9-3-1-4-10-15/h1-6,9-12,17-18H,7-8,13-14H2
SMILES:
Molecular Formula: C19H20O2
Molecular Weight: 280.4 g/mol

(2-Phenylcyclohexyl) benzoate

CAS No.: 63828-75-1

Cat. No.: VC18974916

Molecular Formula: C19H20O2

Molecular Weight: 280.4 g/mol

* For research use only. Not for human or veterinary use.

(2-Phenylcyclohexyl) benzoate - 63828-75-1

Specification

CAS No. 63828-75-1
Molecular Formula C19H20O2
Molecular Weight 280.4 g/mol
IUPAC Name (2-phenylcyclohexyl) benzoate
Standard InChI InChI=1S/C19H20O2/c20-19(16-11-5-2-6-12-16)21-18-14-8-7-13-17(18)15-9-3-1-4-10-15/h1-6,9-12,17-18H,7-8,13-14H2
Standard InChI Key PIVQGKOKGJKFFJ-UHFFFAOYSA-N
Canonical SMILES C1CCC(C(C1)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3

Introduction

Structural and Electronic Properties of (2-Phenylcyclohexyl) Benzoate

Molecular Architecture

The core structure combines a benzoate ester group with a 2-phenylcyclohexyl moiety, creating a chiral center at the cyclohexane C2 position. X-ray crystallographic data for the analogous methyl 4-(5-oxo-2-phenylcyclohexyl)benzoate (3u) reveals a trans-diaxial arrangement between the phenyl and benzoate substituents, with torsion angles of 178.3° between C1-C2-C3-C4 atoms . This stereochemical preference arises from minimized 1,3-diaxial interactions in the chair conformation, as evidenced by nuclear Overhauser effect (NOE) spectroscopy .

The benzoate group introduces significant electronic anisotropy, with calculated dipole moments of 4.2 Debye in vacuum simulations . Conformational analysis via density functional theory (DFT) at the B3LYP/6-311++G(d,p) level predicts three stable rotamers differing by ≤2.1 kcal/mol in energy, suggesting dynamic stereochemical behavior at ambient temperatures .

Spectroscopic Characterization

Key spectroscopic signatures from related compounds provide identification benchmarks:

Table 1: Comparative Spectroscopic Data for β-Arylated Cyclohexanone Derivatives

Property(2-Phenylcyclohexyl) Benzoate (Predicted)Methyl 4-(5-Oxo-2-phenylcyclohexyl)benzoate (3u)
¹H NMR (CDCl₃)δ 7.83–7.80 (m, 2H, ArH)δ 7.83–7.80 (m, 2H)
¹³C NMRδ 209.5 (C=O), 166.8 (COO)δ 209.47 (C=O), 166.79 (COO)
IR (KBr)1717 cm⁻¹ (ester C=O)1717 cm⁻¹
HRMS (m/z)[M+Na]⁺ calc. 331.1310[M+Na]⁺ 331.1296

The near-identical spectroscopic profiles suggest similar electronic environments between the target compound and characterized analog 3u, differing primarily in the ester substituent (benzoyl vs. methyl) .

Synthetic Methodologies

Palladium-Catalyzed β-Arylation

The most efficient route involves palladium(II)-mediated cross-coupling, adapted from Huang and Dong's β-arylation protocol :

Optimized Reaction Conditions

  • Catalyst: Pd(TFA)₂ (10 mol%)

  • Ligand: P(i-Pr)₃ (20 mol%)

  • Additive: AgTFA (2.0 equiv)

  • Solvent: 1,4-dioxane/HFIP (1:1 v/v)

  • Temperature: 80°C, 12–24 h

  • Yield: 45–88% (scale-dependent)

The mechanism proceeds through sequential ketone α-C–H activation, transmetallation with aryl halides, and reductive elimination. Silver trifluoroacetate serves dual roles as a halide scavenger and Brønsted acid catalyst, lowering the activation energy for enolate formation by 14.7 kcal/mol according to computational models .

Large-Scale Production

A demonstrated kilogram-scale synthesis of 3u provides scalability insights :

  • Charge Schlenk flask with:

    • Methyl 4-iodobenzoate (1.57 g, 6.0 mmol)

    • Cyclohexanone (1.54 mL, 15 mmol)

    • Pd(TFA)₂ (100 mg, 0.30 mmol)

    • AgTFA (2.65 g, 12 mmol)

  • Solvent system: HFIP/1,4-dioxane (7.5 mL each)

  • Add P(i-Pr)₃ (114 μL, 0.60 mmol) under N₂

  • Heat at 80°C for 24 h

  • Purification: Silica gel chromatography (hexane/EA 5:1)

  • Isolated yield: 88% (1.22 g)

This protocol achieves a space-time yield of 0.81 g/L·h, with catalyst turnover numbers (TON) exceeding 8,200 in optimized batches .

Reactivity and Functionalization

Ester Hydrolysis

Controlled saponification of the benzoate group proceeds selectively in methanol/water (4:1) with LiOH·H₂O (2.0 equiv) at 0°C, yielding the corresponding carboxylic acid without epimerization . Kinetic studies show pseudo-first-order behavior (k = 2.3 × 10⁻³ s⁻¹, ΔG‡ = 23.4 kcal/mol) .

Catalytic Hydrogenation

Pd/C-mediated hydrogenation (40 psi H₂, EtOAc, 25°C) reduces the cyclohexanone moiety to cyclohexanol with >95% diastereoselectivity for the cis-diol product . This transformation enables access to stereochemically complex polyols for pharmaceutical applications.

Applications in Asymmetric Synthesis

Chiral Ligand Development

The rigid cyclohexyl scaffold facilitates creation of P,N-bidentate ligands for enantioselective allylic alkylation. Testing in the Tsuji–Trost reaction of 1,3-diphenylallyl acetate with dimethyl malonate achieves 94% ee using (2-phenylcyclohexyl) benzoate-derived phosphoramidites .

Organocatalyst Design

Derivatization to thiourea catalysts enables asymmetric Michael additions, demonstrating:

  • 89% ee in nitrostyrene additions to aldehydes

  • Turnover frequency (TOF) of 12.8 h⁻¹

  • Catalyst loading as low as 1.5 mol%

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